molecular formula C8H8N2O2 B115582 6-Methoxybenzo[d]isoxazol-3-amine CAS No. 157368-82-6

6-Methoxybenzo[d]isoxazol-3-amine

Cat. No.: B115582
CAS No.: 157368-82-6
M. Wt: 164.16 g/mol
InChI Key: UYWCFQVFVCXHCP-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isoxazol-3-amine is a heterocyclic compound with the molecular formula C8H8N2O2. It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound features a methoxy group attached to a benzene ring fused with an isoxazole ring, making it a valuable building block in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybenzo[d]isoxazol-3-amine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of isoxazol-3-amine with methoxy-substituted benzaldehyde derivatives. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ball-milling under solvent-free conditions have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxybenzo[d]isoxazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacophore properties.

    Industry: Utilized in the development of materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxybenzo[d]isoxazol-3-amine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

6-methoxy-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWCFQVFVCXHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443330
Record name 3-amino-6-methoxy-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157368-82-6
Record name 3-amino-6-methoxy-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, 2-Fluoro-4-methoxy-benzonitrile can be substituted for 4-methoxy-2-nitrobenzonitrile. 3-Amino-6-methoxy-1,2-benzisoxazole is prepared following substantially the procedure of Example 25a starting from 4-methoxy-2-[[(1-methylethylidene)amino]oxy]-benzonitrile.
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